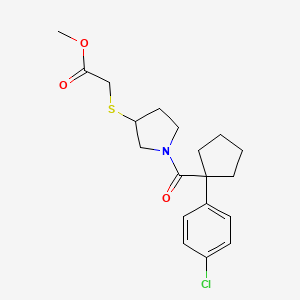

![molecular formula C12H21F2NO3 B2927820 Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate CAS No. 2386371-07-7](/img/structure/B2927820.png)

Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 2386371-07-7 . It has a molecular weight of 265.3 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((5,5-difluoro-2-hydroxycyclohexyl)methyl)carbamate . The InChI Code is 1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8-9,16H,4-7H2,1-3H3,(H,15,17) .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 265.3 .Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate, although not directly mentioned in the provided studies, shares structural similarities and synthetic methodologies with various tert-butyl carbamate derivatives. These derivatives play a crucial role as intermediates in the synthesis of biologically active compounds and in the modification of chemical structures for enhanced efficacy.

Intermediate for Nucleotide Analogues : A study by Ober et al. (2004) discusses a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, showcasing the importance of tert-butyl carbamate derivatives as intermediates in the synthesis of nucleotide analogues. The detailed structural analysis confirms the substitution pattern essential for mimicking β-2-deoxyribosylamine, demonstrating the compound's significance in medicinal chemistry Ober et al., 2004.

Transformation of Amino Protecting Groups : Research by Sakaitani and Ohfune (1990) highlights the chemoselective transformation capabilities of tert-butyl carbamate derivatives. The study introduces a novel species for the transformation of common amino protecting groups, indicating the flexibility and utility of these compounds in synthetic organic chemistry Sakaitani & Ohfune, 1990.

Synthesis of Spirocyclopropanated Analogues : Brackmann et al. (2005) detail the conversion of tert-butyl carbamate derivatives into spirocyclopropanated analogues of insecticides, illustrating the derivative's role in creating structurally novel compounds with potential applications in agriculture and pest control Brackmann et al., 2005.

Building Blocks in Organic Synthesis : Another study by Guinchard et al. (2005) explores tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a class of N-(Boc) nitrone equivalents. This work underlines the adaptability of tert-butyl carbamate derivatives as building blocks in organic synthesis, enabling a range of chemical transformations Guinchard et al., 2005.

Chemical Properties and Structural Analysis

- Crystal Structure Analysis : Carbamate derivatives' crystal structures provide insights into their molecular arrangements and potential reactivity. Studies on isomorphous crystal structures of carbamate derivatives highlight the importance of hydrogen and halogen bonding in determining molecular geometry and stability, which is crucial for designing compounds with specific properties Baillargeon et al., 2017.

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8-9,16H,4-7H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHNWKURGLHUQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CCC1O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)

![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)

![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)

![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2927740.png)

![N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2927742.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,2-diphenylacetate](/img/structure/B2927743.png)

![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)

![3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2927748.png)

![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)